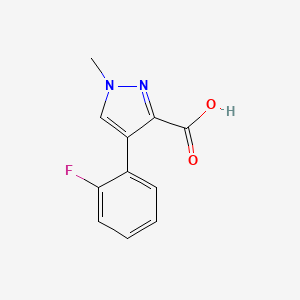![molecular formula C11H21N3O B13973937 2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13973937.png)
2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is a compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a spiro-connected bicyclic system. The presence of both amino and ketone functional groups in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves the formation of the spirocyclic core followed by the introduction of the amino and ketone functionalities. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic system. Subsequent functional group transformations, such as amination and oxidation, are then carried out to introduce the amino and ketone groups, respectively .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product .
化学反応の分析
Types of Reactions
2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines.
科学的研究の応用
2-Amino-1-(2-methyl-2,8-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Biology: As a probe to study biological pathways involving spirocyclic structures.
Medicine: As a potential therapeutic agent due to its ability to inhibit specific enzymes or receptors.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of the necroptosis pathway. This inhibition can lead to therapeutic effects in various inflammatory diseases .
類似化合物との比較
Similar Compounds
- 2,8-Diazaspiro[4.5]decan-1-one derivatives.
- 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione .
Uniqueness
2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is unique due to its specific spirocyclic structure and the presence of both amino and ketone functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
特性
分子式 |
C11H21N3O |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
2-amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone |
InChI |
InChI=1S/C11H21N3O/c1-13-5-2-11(9-13)3-6-14(7-4-11)10(15)8-12/h2-9,12H2,1H3 |
InChIキー |
JUHYWXMBXURUFR-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2(C1)CCN(CC2)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


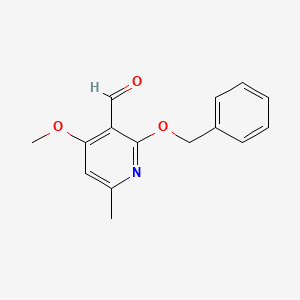

![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)
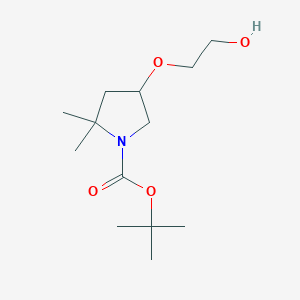
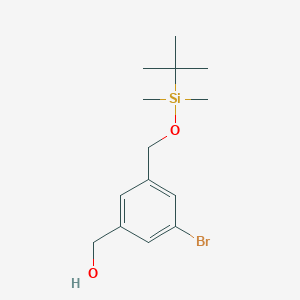
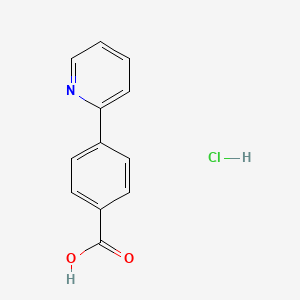
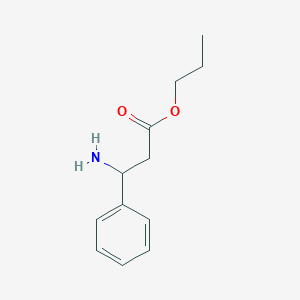
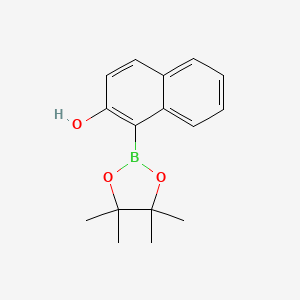

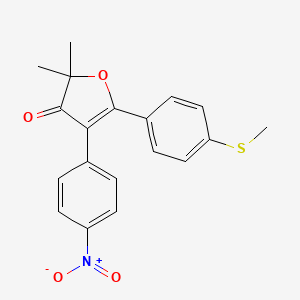

![1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)
